molecular formula C10H20NO3S- B1263145 (3Z)-dec-3-en-1-ylsulfamate

(3Z)-dec-3-en-1-ylsulfamate

Cat. No.: B1263145
M. Wt: 234.34 g/mol
InChI Key: WBTJXIONXAFNAJ-FPLPWBNLSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

(3Z)-dec-3-en-1-ylsulfamate is an organic sulfamate oxoanion that is the conjugate base of (3Z)-dec-3-en-1-ylsulfamic acid. It has been isolated from Daphnia pulex and has been shown to cause morphological changes in the green alga Scenedesmus gutwinskii. It has a role as a kairomone and a Daphnia pulex metabolite. It is a conjugate base of a (3Z)-dec-3-en-1-ylsulfamic acid.

Scientific Research Applications

  • Chemical Synthesis and Catalysis : Research in this area focuses on the development of new chemical reactions and catalysts that could involve or be applicable to compounds like "(3Z)-dec-3-en-1-ylsulfamate". Studies often explore novel synthetic pathways, reaction mechanisms, and the design of more efficient and selective catalysts.

  • Drug Discovery and Chemical Libraries : The development of DNA-encoded chemical libraries (DECLs) is a significant area of research within drug discovery. DECLs are vast collections of small molecules linked to DNA tags that serve as barcodes, allowing for efficient screening and identification of potential drug candidates. This technology could encompass the synthesis and application of a wide range of compounds, including potentially "this compound" as part of diverse chemical libraries (Franzini et al., 2016), (Yuen & Franzini, 2017).

  • Materials Science and Engineering : This field explores the development and characterization of new materials with unique properties for various applications, ranging from electronics to biomedical devices. Compounds like "this compound" might be investigated for their potential roles in new material formulations, coatings, or as part of composite materials.

Properties

Molecular Formula

C10H20NO3S-

Molecular Weight

234.34 g/mol

IUPAC Name

N-[(Z)-dec-3-enyl]sulfamate

InChI

InChI=1S/C10H21NO3S/c1-2-3-4-5-6-7-8-9-10-11-15(12,13)14/h7-8,11H,2-6,9-10H2,1H3,(H,12,13,14)/p-1/b8-7-

InChI Key

WBTJXIONXAFNAJ-FPLPWBNLSA-M

Isomeric SMILES

CCCCCC/C=C\CCNS(=O)(=O)[O-]

Canonical SMILES

CCCCCCC=CCCNS(=O)(=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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